N-butyl-2,1,3-benzoxadiazole-4-sulfonamide
Overview
Description
N-butyl-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a benzoxadiazole ring system substituted with a butyl group and a sulfonamide group, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized by the reduction of the N-oxide group using triphenylphosphine (PPh3) in xylene, yielding the heterocycle 2,1,3-benzoxadiazole.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzoxadiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Butyl Group: The butyl group can be introduced through a substitution reaction using an appropriate butylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-butyl-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-butyl-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes . Additionally, the benzoxadiazole ring system can interact with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
N-butyl-2,1,3-benzoxadiazole-4-sulfonamide can be compared with other benzoxadiazole derivatives, such as:
2,1,3-Benzoxadiazole-4-sulfonamide: Lacks the butyl group, which may affect its solubility and reactivity.
N-(tert-butyl)-2,1,3-benzoxadiazole-4-sulfonamide: Contains a tert-butyl group instead of a butyl group, which may influence its steric properties and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
N-butyl-2,1,3-benzoxadiazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-2-3-7-11-17(14,15)9-6-4-5-8-10(9)13-16-12-8/h4-6,11H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIHDCSMDDUIJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=CC2=NON=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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